molecular formula C7H7N2NaO3 B6280054 sodium 2-(4-methoxypyrimidin-2-yl)acetate CAS No. 63155-16-8

sodium 2-(4-methoxypyrimidin-2-yl)acetate

Cat. No.: B6280054
CAS No.: 63155-16-8
M. Wt: 190.13 g/mol
InChI Key: QROGWSCQWGNVSK-UHFFFAOYSA-M
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Description

Sodium 2-(4-methoxypyrimidin-2-yl)acetate is a chemical compound with the molecular formula C7H7N2O3Na. It is a sodium salt derivative of 2-(4-methoxypyrimidin-2-yl)acetic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-methoxypyrimidin-2-yl)acetate typically involves the reaction of 2-(4-methoxypyrimidin-2-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent like methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Sodium 2-(4-methoxypyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of sodium 2-(4-methoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(6-methoxypyrimidin-4-yl)acetate
  • Sodium 2-(4-chloropyrimidin-2-yl)acetate
  • Sodium 2-(4-methylpyrimidin-2-yl)acetate

Uniqueness

Sodium 2-(4-methoxypyrimidin-2-yl)acetate is unique due to the presence of the methoxy group at the 4-position of the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

CAS No.

63155-16-8

Molecular Formula

C7H7N2NaO3

Molecular Weight

190.13 g/mol

IUPAC Name

sodium;2-(4-methoxypyrimidin-2-yl)acetate

InChI

InChI=1S/C7H8N2O3.Na/c1-12-6-2-3-8-5(9-6)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

QROGWSCQWGNVSK-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=NC=C1)CC(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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